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molecular formula C12H16N2O2 B8374749 3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid

3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid

Cat. No. B8374749
M. Wt: 220.27 g/mol
InChI Key: YMSNPKUDQSJWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210266

Procedure details

4-Bromomethyl-3-nitrobenzoic acid (10 g) is dissolved in dichloromethane (100 ml) and thereto is added dropwise pyrrolidine (8 g) with stirring under ice cooling, and the mixture is stirred at room temperature for 30 minutes. Dichloromethane is distilled off under reduced pressure, and the residue is dissolved in conc. hydrochloric acid (40 ml) and thereto is added water (10 ml) with stirring under ice cooling and further is added tin (5.4 g), and the mixture is stirred under ice cooling for 1.5 hour. The reaction mixture is neutralized with 10N aqueous sodium hydroxide solution, and the catalyst is filtered off and the filtrate is concentrated. The residue is dissolved in water and purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile). The fractions containing the desired compound are collected, and concentrated into dryness under reduced pressure to give 3-amino-4-(1-pyrrolidinylmethyl)benzoic acid (7.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-])=O.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>ClCCl>[NH2:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH2:2][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in conc. hydrochloric acid (40 ml)
ADDITION
Type
ADDITION
Details
is added water (10 ml)
STIRRING
Type
STIRRING
Details
with stirring under ice cooling
ADDITION
Type
ADDITION
Details
further is added tin (5.4 g)
STIRRING
Type
STIRRING
Details
the mixture is stirred under ice cooling for 1.5 hour
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile)
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CUSTOM
Type
CUSTOM
Details
are collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated into dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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